molecular formula C17H18F3NO B1211875 Fluoxetine CAS No. 54910-89-3

Fluoxetine

Cat. No. B1211875
CAS RN: 54910-89-3
M. Wt: 309.33 g/mol
InChI Key: RTHCYVBBDHJXIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of fluoxetine involves multiple chemical processes, starting from β-methylamino phenylpropyl alcohol through chlorination and synthetic reaction stages, culminating in a product with high purity. Advanced synthetic methodologies have enabled the efficient, catalytic, asymmetric total synthesis of fluoxetine from α,β-unsaturated aldehydes through sequential steps, including imine formation, β-borylation, transimination, reduction, and oxidation, leading to high yields and enantiomeric excesses. These processes underscore the complex chemistry involved in fluoxetine's production and the continuous efforts to refine its synthesis for pharmaceutical applications (Li Yu-shan, 2003); (Adam D. J. Calow, Elena Fernández, Andrew Whiting, 2014).

Molecular Structure Analysis

While specific studies on fluoxetine's molecular structure analysis were not directly identified in the provided research, the molecular structure of fluoxetine, characterized by its trifluoromethyl phenyl and methylamino propyl groups, plays a crucial role in its function as a selective serotonin reuptake inhibitor. This structure is pivotal in fluoxetine's affinity for the serotonin transporter, which is the primary mechanism through which it exerts its antidepressant effects. The synthesis and structural elucidation studies often involve advanced spectroscopic techniques to confirm the molecular integrity and purity of the synthesized compounds, ensuring their efficacy and safety for pharmaceutical use.

Chemical Reactions and Properties

Fluoxetine's chemical reactivity and properties, including its interaction with various neurotransmitter systems and influence on enzymatic pathways, are central to its pharmacological activity. For instance, fluoxetine has been shown to influence melanin synthesis through serotonin receptors and mitogen-activated protein kinase signaling pathways, demonstrating its broader biochemical impacts beyond serotonin reuptake inhibition. Additionally, fluoxetine's effect on dendrite atrophy and nitric oxide synthase expression highlights its complex interactions within neuronal systems, affecting neuroplasticity and cellular function (Li Liu et al., 2018); (L. Luo, R. Tan, 2001).

Scientific Research Applications

1. Cancer Research

Fluoxetine, known as an antidepressant, has shown potential in cancer research. Krishnan et al. (2008) found that fluoxetine can sensitize tumor cells to chemotherapeutic agents and induce apoptosis. The study revealed fluoxetine's ability to arrest cell cycle at the G0/G1 phase, suggesting its usefulness in antiproliferative therapy in cancer treatment (Krishnan, Hariharan, Nair, & Pillai, 2008).

2. Neuroplasticity and Visual Cortex

Vetencourt et al. (2008) discovered that fluoxetine can restore neuronal plasticity in the adult visual system. Their research on rats indicated that fluoxetine treatment promoted recovery of visual functions in adult amblyopic animals, highlighting its potential application in amblyopia therapy (Vetencourt et al., 2008).

3. Anti-inflammatory and Antioxidant Properties

Caiaffo et al. (2016) highlighted fluoxetine's role beyond neurotransmission, including neuroprotection, anti-inflammatory properties, antioxidant activity, and antiapoptotic properties. This indicates its potential in treating various stress-related health conditions (Caiaffo, Oliveira, Sá, & Evêncio Neto, 2016).

4. Immune System Impact

Munari, Marin, and Matozzo (2014) studied fluoxetine's impact on the immune parameters of clams, finding that it notably affected immune parameters and acetylcholinesterase activity. This suggests potential ecological implications and the need for further environmental impact studies (Munari, Marin, & Matozzo, 2014).

5. GABAA Receptor Modulation

Robinson, Drafts, and Fisher (2003) found that fluoxetine positively modulates GABAA receptors, suggesting a role in anticonvulsant activity. This implies potential therapeutic applications in epilepsy or other conditions related to inhibitory neurotransmission (Robinson, Drafts, & Fisher, 2003).

6. Metabolite Profiling in Non-Human Primates

He et al. (2014) identified metabolite biomarkers of fluoxetine response in juvenile rhesus monkeys, contributing to a better understanding of its effects in neurodevelopmental disorders and aiding in precision medicine approaches (He et al., 2014).

7. Neuroprotection Post-Ischemia

Lim et al. (2009) demonstrated fluoxetine's neuroprotective effects in a rat cerebral ischemia model. Its anti-inflammatory effects, particularly in inhibiting NF-κB activity, offer insights into potential applications in stroke and other neurodegenerative diseases (Lim et al., 2009).

8. DARPP-32 Regulation

Svenningsson et al. (2002) explored how fluoxetine regulates the phosphorylation state of DARPP-32 in various brain regions, contributing to our understanding of its antidepressant mechanisms and possible effects on neuronal signaling pathways (Svenningsson et al., 2002).

9. Ecotoxicology and Aquatic Life

Péry et al. (2008) investigated the impact of fluoxetine on the life cycle of aquatic invertebrates, providing crucial data on the ecological implications of pharmaceutical pollution in aquatic environments (Péry et al., 2008).

10. Epigenetic Regulation of BDNF

Jin et al. (2017) studied fluoxetine's effects on depressive-like behaviors and its epigenetic regulation of BDNF gene transcription, offering insights into its role in treating post-stroke depression (Jin et al., 2017).

Future Directions

Fluoxetine continues to be a subject of research, with studies investigating its effects in different conditions and populations. It is also being compared with other types of pharmacotherapy for depression .

properties

IUPAC Name

N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3NO/c1-21-12-11-16(13-5-3-2-4-6-13)22-15-9-7-14(8-10-15)17(18,19)20/h2-10,16,21H,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTHCYVBBDHJXIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

59333-67-4 (hydrochloride)
Record name Fluoxetine [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054910893
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID7023067
Record name Fluoxetine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7023067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Fluoxetine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014615
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

395.1°C at 760 mmHg
Record name Fluoxetine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00472
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Solubility

insoluble, 1.70e-03 g/L
Record name Fluoxetine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00472
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Fluoxetine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014615
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

The monoaminergic hypothesis of depression emerged in 1965 and linked depression with dysfunction of neurotransmitters such as noradrenaline and serotonin. Indeed, low levels of serotonin have been observed in the cerebrospinal fluid of patients diagnosed with depression. As a result of this hypothesis, drugs that modulate levels of serotonin such as fluoxetine were developed. Fluoxetine is a selective serotonin reuptake inhibitor (SSRI) and as the name suggests, it exerts it's therapeutic effect by inhibiting the presynaptic reuptake of the neurotransmitter serotonin. As a result, levels of 5-hydroxytryptamine (5-HT) are increased in various parts of the brain. Further, fluoxetine has high affinity for 5-HT transporters, weak affinity for noradrenaline transporters and no affinity for dopamine transporters indicating that it is 5-HT selective. Fluoxetine interacts to a degree with the 5-HT2C receptor and it has been suggested that through this mechanism, it is able to increase noradrenaline and dopamine levels in the prefrontal cortex.
Record name Fluoxetine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00472
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Fluoxetine

CAS RN

54910-89-3, 57226-07-0
Record name Fluoxetine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54910-89-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fluoxetine [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054910893
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluoxetine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00472
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name NSC-283480
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=283480
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Fluoxetine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7023067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenepropanamine, N-methyl-γ-[4-(trifluoromethyl)phenoxy]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.125.370
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FLUOXETINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01K63SUP8D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Fluoxetine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014615
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

179 - 182 °C
Record name Fluoxetine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00472
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Fluoxetine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014615
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

An improved process for the preparation in a superior yield of N-methyl-3-(p-trifluoromethylphenoxy)-3-phenylpropylamine of formula (I), ##STR5## or a pharmaceutically acceptable acid addition salt thereof, the said process comprising catalytically hydrogenating 2-benzoyl-1-(N-benzyl-N-methyl)ethylamine base of formula (II), ##STR6## to obtain 1-phenyl-3-(N-methylamino)-propan-1-ol of formula (III), ##STR7## and selectively etherifying the compound of formula (III) with 1-chloro-4-trifluoromethylbenzene of formula (IV), ##STR8## in a solvent selected from the group consisting of N-methylpyrrolidone and dimethylsulfoxide in the presence of a potassium t-butoxide, whereby N-methyl-3-(p-trifluoromethylphenoxy)-3-phenylpropylamine is formed in a yield greater than 85 percent of the theoretical value.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( IV )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

An improved process for the preparation in a superior yield of the hydrochloride salt of N-methyl-3-(p-trifluoro-methylphenoxy)-3-phenylpropylamine of formula (I), ##STR9## said process comprising catalytically hydrogenating 2-benzoyl-1-(N-benzyl-N-methyl)ethylamine base of formula (II), ##STR10## with the aid of a catalyst selected from the group consisting of Pt/C, Pd/C and Pd-Pt/C in ethyl acetate at a hydrogen pressure of 1 to 20 bar and at a temperature of approximately 20° to 100° C. whereby 1-phenyl-3-(N-methylamino)-propan-1-ol of formula (III) is formed, ##STR11## and selectively etherifying the compound of formula (III) with 1-chloro-4-trifluoromethylbenzene of formula (IV), ##STR12## in a solvent selected from the group consisting of N-methylpyrrolidone and dimethylsulfoxide in the presence of potassium t-butoxide, whereby N-methyl-3-(p-trifluoromethylphenoxy)-3-phenylpropylamine is formed in a yield greater than 85 percent of the theoretical value and is converted to the hydrochloride salt.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( IV )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
[Compound]
Name
hydrochloride salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
N-methyl-3-(p-trifluoro-methylphenoxy)-3-phenylpropylamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
( I )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
2-benzoyl-1-(N-benzyl-N-methyl)ethylamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
( II )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

Synthesis routes and methods III

Procedure details

A mixture of 4.0 g (0.0357 mol) potassium t-butoxide, ml of N-methylpyrrolidone, 5.0 g (0.0303 mol) of 1-phenyl-3-N-methylaminopropan-1-ol, and 7.4 g (0.0410 mol) of 1-chloro-4-trifluoromethylbenzene was heated to 40° C. and stirred for 8 hours at 40° C. The mixture was then cooled to 20°-25° C. and 40 ml of toluene and water were added. The combined toluene-phases were washed four times with 20 ml of water. Toluene was evaporated under reduced pressure yielding 5.06 g of the product.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
1-phenyl-3-N-methylaminopropan-1-ol
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
7.4 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

reducing said N-[3-[4-(trifluoromethyl)phenoxy]-3-phenylpropyl)urethane with borane or a metal hydride to provide N-methyl-3-phenyl-3-[(α,α,α-trifluoro-p-tolyl)oxy]propylamine.
Name
N-[3-[4-(trifluoromethyl)phenoxy]-3-phenylpropyl)urethane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fluoxetine
Reactant of Route 2
Reactant of Route 2
Fluoxetine
Reactant of Route 3
Reactant of Route 3
Fluoxetine
Reactant of Route 4
Reactant of Route 4
Fluoxetine
Reactant of Route 5
Reactant of Route 5
Fluoxetine
Reactant of Route 6
Reactant of Route 6
Fluoxetine

Citations

For This Compound
311,000
Citations
LF Gram - New England Journal of Medicine, 1994 - Mass Medical Soc
… After discontinuation, fluoxetine and norfluoxetine are cleared … Fluoxetine is a potent inhibitor of this enzyme, 13,14 which explains the well-established interactions between fluoxetine …
Number of citations: 294 www.nejm.org
GL Cooper - The British Journal of Psychiatry, 1988 - cambridge.org
… therapy with fluoxetine. In summary, the current data base on fluoxetine reveals no evidence of hepatic, renal, or bone marrow toxicity. Although a causal relationship between fluoxetine …
Number of citations: 324 www.cambridge.org
AC Altamura, AR Moro, M Percudani - Clinical pharmacokinetics, 1994 - Springer
… for fluoxetine. Concentrations of fluoxetine plus norfluoxetine above 500 µg/L appear to be associated with a poorer clinical response than lower concentrations. Fluoxetine interacts …
Number of citations: 367 link.springer.com
DT Wong, KW Perry, FP Bymaster - Nature reviews Drug discovery, 2005 - nature.com
… ' of fluoxetine hydrochloride and … As fluoxetine was not a potent inhibitor of tryptophan hydroxylase in vitro, we believed that the reduction in 5-HT turnover that was caused by fluoxetine …
Number of citations: 478 www.nature.com
A Rossi, A Barraco, P Donda - Annals of …, 2004 - annals-general-psychiatry …
… fluoxetine is safe and effective in the treatment of depression from the first week of therapy. Fluoxetine's … In these patients, Fluoxetine has proven to be more effective than placebo from …
PE Stokes, A Holtz - Clinical therapeutics, 1997 - Elsevier
… of fluoxetine concentrates on the past 5 years of its clinical application. The mechanism of action of fluoxetine; its … Since its introduction 10 years ago, fluoxetine has been available to …
Number of citations: 180 www.sciencedirect.com
BW Brooks, CM Foran, SM Richards, J Weston… - Toxicology letters, 2003 - Elsevier
… fluoxetine exposure and hazard to aquatic life are currently available in the literature. Here, we summarize information on fluoxetine … community responses to fluoxetine exposure. Based …
Number of citations: 552 www.sciencedirect.com
RF Bergstrom, L Lemberger, NA Farid… - The British Journal of …, 1988 - cambridge.org
… The discovery of fluoxetine involved this complex process, and led to the description in the … This paper reviews the published information relevant to fluoxetine's pharmacology and …
Number of citations: 185 www.cambridge.org
RW Sommi, ML Crismon… - … : The Journal of Human …, 1987 - Wiley Online Library
Fluoxetine is a bicyclic antidepressant that is a specific and potent inhibitor of the … ; however, fluoxetine appears to have minimal clinically relevant interactions. Fluoxetine is indicated in …
A Cipriani, P Brambilla, TA Furukawa… - Cochrane Database …, 2005 - cochranelibrary.com
… Fluoxetine, the first of a group of antidepressant (AD) agents known as … to fluoxetine alone. The present systematic review assessed the efficacy and tolerability profile of fluoxetine in …
Number of citations: 219 www.cochranelibrary.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.